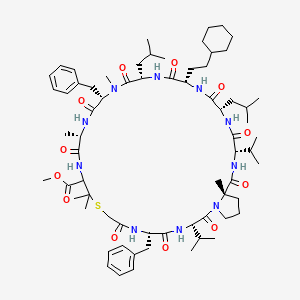
TCO-PEG2-Sulfo-NHS ester sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG2-Sulfo-NHS ester sodium: is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed for targeted protein degradation. The compound is composed of a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG2) chain, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group. The presence of the sulfo group enhances the water solubility of the compound, making it suitable for various biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester sodium involves several steps:
Formation of TCO-PEG2 Intermediate: The initial step involves the reaction of trans-cyclooctene with polyethylene glycol (PEG2) to form the TCO-PEG2 intermediate.
Activation with Sulfo-NHS: The TCO-PEG2 intermediate is then reacted with sulfo-N-hydroxysuccinimide (Sulfo-NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final TCO-PEG2-Sulfo-NHS ester
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Synthesis: The compound is synthesized in large batches using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group can undergo nucleophilic substitution reactions with primary amines to form stable amide bonds.
Cycloaddition Reactions: The TCO group can participate in [4+2] cycloaddition reactions with tetrazine groups to form stable cycloadducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., lysine residues in proteins) are commonly used. The reaction is typically carried out in aqueous buffer at neutral pH.
Major Products:
Amide Bonds: Formed from the reaction of the sulfo-NHS ester with primary amines.
Cycloadducts: Formed from the reaction of the TCO group with tetrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of PROTAC Molecules: TCO-PEG2-Sulfo-NHS ester sodium is used as a linker in the synthesis of PROTAC molecules, which are designed for targeted protein degradation.
Biology:
Bioconjugation: The compound is used for labeling and modifying biomolecules such as proteins and peptides through its reactive sulfo-NHS ester group.
Medicine:
Drug Delivery: The PEG2 chain enhances the solubility and stability of drug molecules, making it suitable for drug delivery applications.
Industry:
Mécanisme D'action
Mechanism:
Cycloaddition: The TCO group undergoes [4+2] cycloaddition with tetrazine groups, forming stable cycloadducts.
Molecular Targets and Pathways:
Primary Amines: The sulfo-NHS ester group targets primary amines on biomolecules.
Tetrazine Groups: The TCO group targets tetrazine groups for cycloaddition reactions.
Comparaison Avec Des Composés Similaires
TCO-PEG2-NHS ester: Similar to TCO-PEG2-Sulfo-NHS ester sodium but lacks the sulfo group, resulting in lower water solubility.
BCN-PEG2-Sulfo-NHS ester: Contains a bicyclononyne (BCN) group instead of the TCO group, offering different reactivity and stability.
Uniqueness:
Water Solubility: The presence of the sulfo group in this compound enhances its water solubility, making it more suitable for aqueous applications.
Bioorthogonal Reactivity: The TCO group provides highly specific and efficient bioorthogonal reactivity with tetrazine groups, making it a valuable tool for bioconjugation and labeling.
Propriétés
Formule moléculaire |
C20H29N2NaO11S |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
sodium;1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C20H30N2O11S.Na/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);/q;+1/p-1/b2-1-; |
Clé InChI |
AKXVBIFAIPPXNU-ODZAUARKSA-M |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


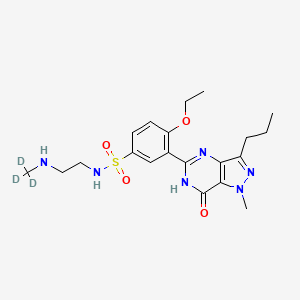
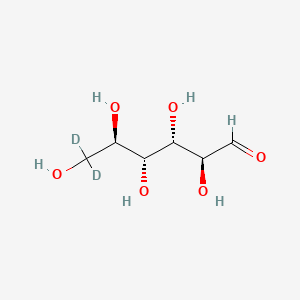
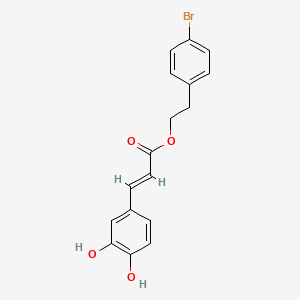
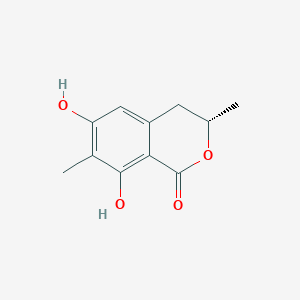

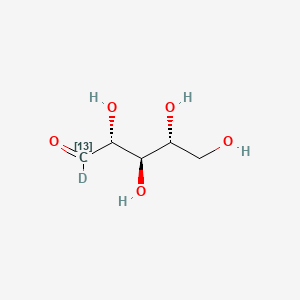
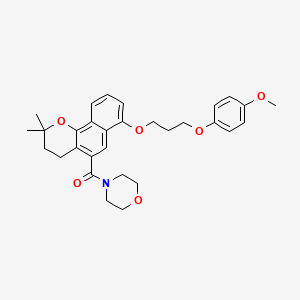
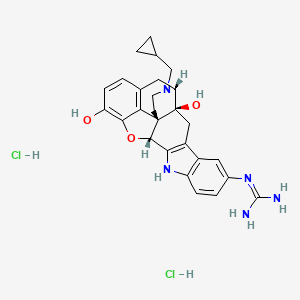
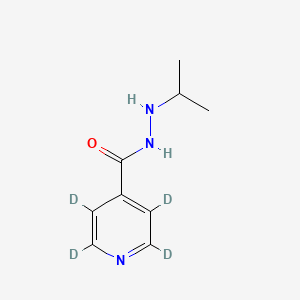
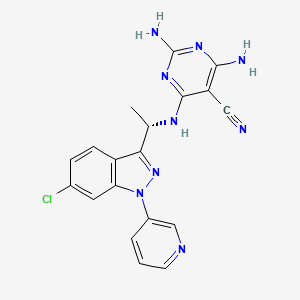

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
